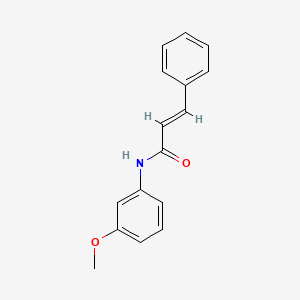
(E/Z)-Doxepin Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E/Z)-Doxepin Glucuronide” is a glucuronide conjugate of Doxepin . Glucuronidation is a common metabolic pathway in the body, often involved in the metabolism of substances such as drugs . The substances resulting from glucuronidation are known as glucuronides and are typically much more water-soluble than the non-glucuronic acid-containing substances from which they were originally synthesized .
Synthesis Analysis
The synthesis of glucuronides like “(E/Z)-Doxepin Glucuronide” involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate by any of several types of UDP-glucuronosyltransferase . This process is formed in the liver . Synthetic methods for all classes of glucuronides have been reviewed and updated, together with advances in the enzymatic synthesis of glucuronides .Molecular Structure Analysis
The molecular structure of “(E/Z)-Doxepin Glucuronide” would be determined by the E/Z configuration of the double bond in the molecule . The E/Z system is the IUPAC preferred method of describing the absolute stereochemistry of double bonds in organic chemistry .Chemical Reactions Analysis
The E/Z isomerism affects the properties of organic compounds, such as their physical and chemical properties, as the different arrangements of atoms in space result in different molecular shapes and interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “(E/Z)-Doxepin Glucuronide” would be influenced by its E/Z configuration . The E/Z system can be used to describe double bonds having two, three, or four substituents .Safety And Hazards
While simple O- (ether-linked) and N-glucuronide drug conjugates generally are unreactive and considered benign from a safety perspective, the acyl glucuronides that derive from metabolism of carboxylic acid–containing xenobiotics can exhibit a degree of chemical reactivity that is dependent upon their molecular structure .
Zukünftige Richtungen
The future of glucuronides like “(E/Z)-Doxepin Glucuronide” could involve their use in antibody-drug conjugates (ADCs) as a potential therapeutic avenue in cancer treatment . By combining the selective specificity of monoclonal antibodies with the cytotoxicity of drug molecules, ADCs aim to increase the therapeutic index, selectively targeting cancer cells while minimizing systemic toxicity .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E/Z)-Doxepin Glucuronide involves the glucuronidation of doxepin.", "Starting Materials": [ "Doxepin", "Glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "N,N-Diisopropylethylamine (DIPEA)", "Anhydrous dichloromethane (DCM)", "Anhydrous methanol", "Anhydrous sodium sulfate" ], "Reaction": [ "Activation of glucuronic acid with DCC and DMAP in anhydrous DCM", "Addition of DIPEA to the reaction mixture to catalyze the reaction", "Addition of doxepin to the reaction mixture and stirring at room temperature for several hours", "Workup of the reaction mixture with anhydrous methanol and anhydrous sodium sulfate", "Purification of the product by column chromatography" ] } | |
CAS-Nummer |
788790-52-3 |
Produktname |
(E/Z)-Doxepin Glucuronide |
Molekularformel |
C25H29NO7 |
Molekulargewicht |
455.51 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



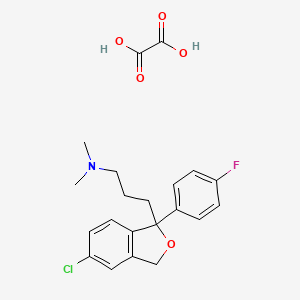
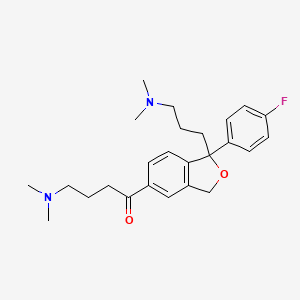
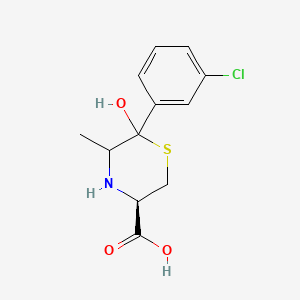
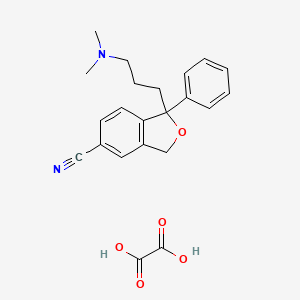
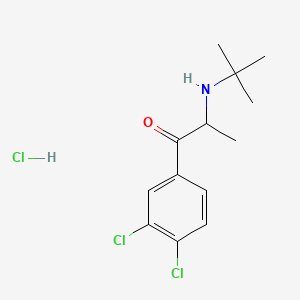
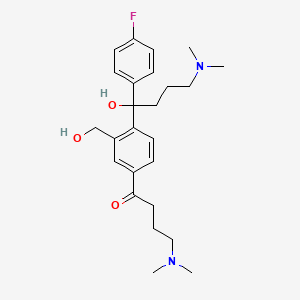
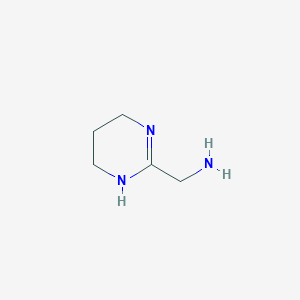
![5H-Dibenzo[a,d]cyclohepten-3-ol,5-[3-(dimethylamino)propylidene]-](/img/structure/B602197.png)
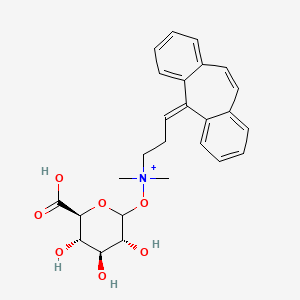
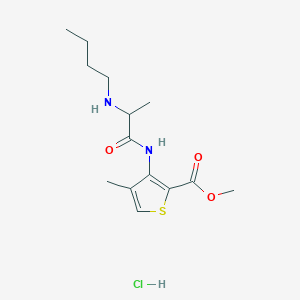
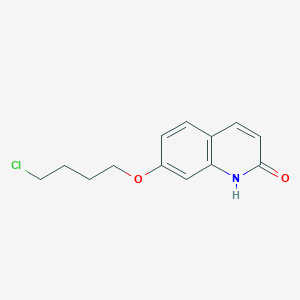
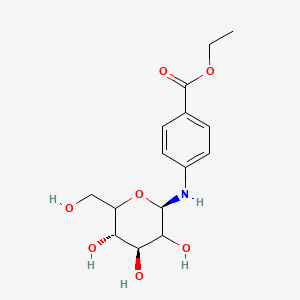
![7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one hydrochloride](/img/structure/B602205.png)
